SCH772984 TFA
Description
Significance of Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Dysregulation in Disease Pathogenesis
The Mitogen-Activated Protein Kinase (MAPK)/ERK pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, governing fundamental processes such as proliferation, differentiation, survival, and migration. mdpi.comnih.govnih.gov This pathway functions as a master regulator of cell growth and survival. qiagen.com Its dysregulation, often through aberrant activation, is a hallmark of numerous human diseases, including cancer, inflammatory conditions, and developmental disorders. mdpi.comnih.govqiagen.comanygenes.com
In the context of cancer, the ERK/MAPK pathway is one of the most frequently dysregulated signaling networks. qiagen.com This aberrant activation can stem from mutations in upstream components like receptor tyrosine kinases (RTKs), the RAS family of small GTPases, or the RAF family of serine/threonine kinases. qiagen.comaacrjournals.org For instance, mutations in BRAF are common in melanoma, while RAS mutations are prevalent in colorectal, pancreatic, and lung cancers, all leading to constitutive, uncontrolled activation of the ERK/MAPK pathway. qiagen.comacs.org This sustained signaling promotes tumorigenesis by driving uncontrolled cell proliferation, preventing programmed cell death (apoptosis), fostering angiogenesis (the formation of new blood vessels), and enhancing metastasis (the spread of cancer cells). nih.govqiagen.com The central role of this pathway in cancer biology has made its components attractive targets for therapeutic intervention. qiagen.com
Strategic Rationale for Direct ERK1/2 Inhibition in Therapeutic Development
The development of drugs targeting the MAPK pathway, such as RAF and MEK inhibitors, has led to significant clinical successes, particularly in BRAF-mutant melanoma. acs.org However, the effectiveness of these agents is often limited by the development of resistance. acs.orgaacrjournals.org A common mechanism of resistance involves the reactivation of the MAPK pathway downstream of the inhibited kinase, leading to renewed ERK signaling. acs.orgaacrjournals.org
This frequent reactivation of ERK signaling provides a strong strategic rationale for the direct inhibition of ERK1/2. acs.orgresearchgate.net Targeting the final kinases in the cascade offers a potential way to overcome resistance to upstream inhibitors. acs.orgaacrjournals.orgsanguinebio.com Direct ERK1/2 inhibitors could provide a valuable therapeutic option for cancers driven by BRAF or RAS mutations from the outset, or as a subsequent treatment for patients whose tumors have developed resistance to RAF and/or MEK inhibitors. acs.orgnih.gov Furthermore, because ERK1/2 are the convergence point for signals from multiple upstream activators, their inhibition may provide a more comprehensive blockade of the pathway. aacrjournals.orgacs.org This strategy has prompted the development of numerous small-molecule ERK1/2 inhibitors for clinical evaluation. acs.orgresearchgate.net
Historical Context of ERK Inhibitor Development and Design Principles
The development of ERK inhibitors has evolved significantly over time, driven by an increasing understanding of kinase biology and structure-based drug design. Initial efforts identified early lead compounds, such as the pyrazolo-pyridazine FR180204, which, while demonstrating ERK inhibition, had modest potency. harvard.edu A major challenge in the field has been to design inhibitors that are not only potent but also highly selective for ERK1/2 over other kinases, which is crucial for minimizing off-target effects.
Two primary strategies have guided the design of kinase inhibitors:
Type-I inhibitors are ATP-mimetics that bind to the active conformation of the kinase. harvard.edu The development of VTX-11e, a potent and orally bioavailable pyrimidyl-pyrrole-based compound, represents a success in this class. harvard.edunih.govacs.org
Type-II inhibitors target an inactive conformation of the kinase, often characterized by an outward positioning of the DFG motif ("DFG-out"), which can offer greater selectivity. harvard.edu
SCH772984 emerged from these developmental efforts as a novel inhibitor with a unique mechanism. nih.gov Unlike typical type-I or type-II inhibitors, SCH772984 was found to induce a previously unknown binding pocket in ERK1/2. nih.govnih.govrcsb.orgresearchgate.net This was achieved through a design that included a pyridine-indazole core with an extended piperazine-phenyl-pyrimidine decoration. nih.govresearchgate.net This distinct binding mode is associated with high selectivity and slow binding kinetics, representing a significant advancement in the design principles for specific kinase inhibitors with prolonged target engagement. nih.govnih.gov
Overview of SCH772984 TFA as a Preclinical Research Tool in Signaling Pathway Modulation
SCH772984 is a potent and highly selective inhibitor of ERK1 and ERK2, widely used as a tool in preclinical research to probe the function of the MAPK pathway. guidetopharmacology.orgprobes-drugs.orgchemicalprobes.org It is an ATP-competitive inhibitor with IC50 values in the low nanomolar range for both kinases. researchgate.netglpbio.comselleckchem.commedchemexpress.com
A defining feature of SCH772984 is its dual mechanism of action. It not only inhibits the catalytic activity of ERK1/2 but also prevents their activating phosphorylation by the upstream kinases MEK1/2. aacrjournals.orgguidetopharmacology.orgselleckchem.comnih.gov This dual action provides a more complete shutdown of ERK signaling compared to inhibitors that only block catalytic function. guidetopharmacology.orgprobes-drugs.org This unique activity is a consequence of its binding mode; SCH772984 induces an unusual, inactive conformation of the kinase, creating a novel binding pocket between the α-C helix and the phosphate-binding loop. nih.govresearchgate.netchemicalprobes.org This induced fit is associated with slow-on, slow-off binding kinetics and prolonged on-target activity. nih.govnih.gov
In preclinical studies, SCH772984 has demonstrated effectiveness in a wide range of cancer cell lines, particularly those with BRAF and RAS mutations. glpbio.comselleckchem.com Crucially, it retains activity in models of acquired resistance to both BRAF and MEK inhibitors where resistance is driven by MAPK pathway reactivation. aacrjournals.orgnih.govselleckchem.com However, acquired resistance to SCH772984 itself has been observed in vitro, linked to a specific mutation (G186D) in ERK1. aacrjournals.orgprobes-drugs.org While a powerful research tool, the utility of SCH772984 in vivo has been limited by poor oral bioavailability. guidetopharmacology.orgprobes-drugs.org Nevertheless, it remains an invaluable compound for dissecting ERK signaling and validating ERK inhibition as a therapeutic strategy in various disease models. researchgate.netresearchgate.net
Research Findings on SCH772984
Potency and Efficacy in Cell-Free and Cellular Assays
The table below summarizes the inhibitory concentration (IC50) and effective concentration (EC50) values for SCH772984 against its primary targets and in various cancer cell lines.
| Assay Type | Target/Cell Line | Potency | Reference(s) |
| Cell-Free Kinase Assay | ERK1 | IC50: 4 nM | chemicalprobes.orgselleckchem.commedchemexpress.com |
| Cell-Free Kinase Assay | ERK2 | IC50: 1 nM | chemicalprobes.orgselleckchem.commedchemexpress.com |
| Cell Viability Assay | BRAF-mutant tumor lines | EC50: <500 nM (in ~88% of lines) | selleckchem.comselleckchem.com |
| Cell Viability Assay | RAS-mutant tumor lines | EC50: <500 nM (in ~49% of lines) | selleckchem.comselleckchem.com |
| Cell Viability Assay | NRAS-mutant melanoma lines | IC50: <1 µM (in 11 of 14 lines) | nih.govglpbio.com |
| Cell Viability Assay | BRAF-mutant melanoma lines | IC50: <1 µM (in 15 of 21 lines) | nih.gov |
| Cell Viability Assay | BRAF/RAS wild-type melanoma lines | IC50: <1 µM (in 5 of 7 lines) | nih.gov |
This table is interactive. Sort columns by clicking on the headers.
Selectivity Profile of SCH772984
SCH772984 exhibits high selectivity for ERK1/2. In a broad kinase panel screening, its activity against other kinases was significantly lower.
| Kinase Panel | Concentration | Findings | Reference(s) |
| 300 Kinases | 1 µM | Only 6 off-target kinases showed >50% inhibition (CLK2, FLT4, GSG2, MAP4K4, MINK1, PRKD1). | chemicalprobes.org |
| Various | - | Does not directly inhibit MEK1, MEK2, BRAF, or CRAF. | selleckchem.com |
This table is interactive. Sort columns by clicking on the headers.
Properties
Molecular Formula |
C35H34F3N9O4 |
|---|---|
Molecular Weight |
701.7 |
Synonyms |
(S)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-2H-indazol-5-yl)pyrrolidine-3-carboxamide 2,2,2-trifluoroacetate |
Origin of Product |
United States |
Elucidation of the Molecular Mechanism of Action of Sch772984 Tfa
Direct Target Engagement and Specificity Profile of SCH772984 TFA
ATP-Competitive Inhibition of ERK1 and ERK2 Catalytic Activity
SCH772984 acts as an ATP-competitive inhibitor of ERK1 and ERK2. apexbt.commedchemexpress.comcancer-research-network.com It demonstrates potent inhibition of the catalytic activity of these kinases, with IC50 values in the low nanomolar range. apexbt.commedchemexpress.comglpbio.com This direct binding to the ATP pocket prevents the transfer of phosphate (B84403) from ATP to substrate proteins, thereby blocking downstream signaling.
| Kinase | IC50 (nM) |
| ERK1 | 4 |
| ERK2 | 1 |
| Data sourced from multiple studies. apexbt.commedchemexpress.comcancer-research-network.comglpbio.com |
Prevention of MEK1/2-Mediated ERK1/2 Phosphorylation and Activation by this compound
A distinguishing feature of SCH772984 is its ability to not only inhibit the kinase activity of already phosphorylated ERK1/2 but also to prevent their activation by the upstream kinases MEK1 and MEK2. cancer-research-network.comaacrjournals.orgaacrjournals.org This dual-mechanism of action is attributed to the inhibitor inducing or stabilizing a conformation in ERK1/2 that is refractory to MEK-mediated phosphorylation. cancer-research-network.com This prevents the formation of the active, phosphorylated form of ERK1/2. aacrjournals.org
Characterization of Unique Allosteric Binding Pocket Induced by this compound in ERK1/2
Structural studies have revealed that SCH772984 binds to ERK1/2 in a novel manner, inducing the formation of a unique, previously unknown allosteric binding pocket adjacent to the ATP-binding site. nih.govnih.govrcsb.org This induced pocket accommodates the piperazine-phenyl-pyrimidine portion of the inhibitor. nih.govrcsb.orgproteopedia.org The formation of this pocket is a result of a significant conformational change in the kinase, including an inactive conformation of the phosphate-binding loop and an outward tilt of the αC helix. nih.govnih.govrcsb.org This unique binding mode is a key determinant of the inhibitor's high selectivity for ERK1/2. nih.gov
Analysis of Slow Binding Kinetics and Prolonged Target Inhibition by this compound
The novel binding mode of SCH772984 is associated with slow binding kinetics, characterized by slow inhibitor on- and off-rates. nih.govprobes-drugs.org This prolonged target engagement leads to sustained inhibition of ERK1/2 activity within cells, even after the removal of the inhibitor from the extracellular environment. nih.gov In contrast, its interaction with off-target kinases exhibits fast off-rates, further enhancing its specificity in a cellular context. nih.gov
Kinome-Wide Selectivity Spectrum of this compound
Kinome-wide screening has demonstrated the high selectivity of SCH772984 for ERK1 and ERK2. nih.govapexbt.com When tested against a large panel of kinases, only a few other kinases were inhibited, and with significantly weaker potency. nih.govapexbt.com This high degree of selectivity minimizes off-target effects and contributes to its favorable therapeutic window. acs.org
| Kinase | Percent Inhibition at 1 µM |
| ERK2 (MAPK1) | 100% |
| MAP4K4 (HGK) | 71% |
| MINK1 | 66% |
| CLK2 | 65% |
| TTK | 62% |
| FLT4 (VEGFR3) | 60% |
| GSG2 (Haspin) | 51% |
| PRKD1 (PKC mu) | 50% |
| Data from a kinome scan assay. chemicalprobes.org |
Downstream Signaling Pathway Modulation by this compound
By potently and selectively inhibiting ERK1/2, SCH772984 effectively modulates downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. nih.govmedchemexpress.com A primary downstream target of ERK1/2 is the p90 ribosomal S6 kinase (RSK). axonmedchem.com Inhibition of ERK1/2 by SCH772984 leads to a dose-dependent decrease in the phosphorylation of RSK. cancer-research-network.comaxonmedchem.com
Furthermore, SCH772984 has been shown to suppress the expression of various genes regulated by the MAPK pathway. aacrjournals.org This includes genes involved in cell cycle progression and apoptosis. cancer-research-network.com The ability of SCH772984 to block both the catalytic activity and the activation of ERK1/2 leads to a more comprehensive and sustained inhibition of the entire signaling cascade compared to inhibitors that only target the active kinase. aacrjournals.orgguidetopharmacology.org This robust pathway inhibition translates to potent anti-proliferative and pro-apoptotic effects in cancer cells driven by mutations in the RAS-RAF-MEK-ERK pathway. cancer-research-network.comnih.gov
Impact on ERK Substrate Phosphorylation (e.g., p90 ribosomal S6 kinase, ETS1)
SCH772984 is a potent and selective inhibitor of ERK1 and ERK2, demonstrating a unique dual mechanism of action. guidetopharmacology.org Unlike typical ATP-competitive kinase inhibitors that only block the catalytic function of the enzyme, SCH772984 not only inhibits the catalytic activity of ERK1/2 but also prevents the phosphorylation of ERK itself by its upstream kinase, MEK. guidetopharmacology.orgselleckchem.comglpbio.com This comprehensive inhibition of ERK activity leads to a significant downstream effect, blocking the phosphorylation of numerous ERK substrates that are critical for cell proliferation and survival.
Key substrates of ERK are effectively dephosphorylated following treatment with SCH772984. Notably, the phosphorylation of p90 ribosomal S6 kinase (RSK), a direct and well-characterized substrate of ERK, is consistently and dose-dependently inhibited by SCH772984. selleckchem.comglpbio.comchemicalprobes.org Studies have monitored the phosphorylation status of RSK at specific sites (such as T359/S363) to confirm the potent on-target activity of SCH772984 in cellular assays. selleckchem.comglpbio.com Even in scenarios where feedback mechanisms lead to increased ERK phosphorylation, SCH772984 maintains the inhibition of downstream substrates like RSK. chemicalprobes.org
Another critical transcription factor and ERK substrate, ETS1 (v-ets avian erythroblastosis virus E26 oncogene homolog 1), is also impacted by SCH772984. nih.gov Research in metastatic breast cancer cells showed that following the removal of the inhibitor, the re-phosphorylation of ETS1 was delayed, consistent with the prolonged inhibitory activity of SCH772984 on the ERK signaling pathway. nih.gov The inhibition of these substrates disrupts the transmission of growth and survival signals, contributing to the compound's anti-proliferative effects.
Table 1: Impact of SCH772984 on ERK Substrate Phosphorylation
| Substrate | Effect of SCH772984 | Research Context | Citations |
|---|---|---|---|
| p90 ribosomal S6 kinase (RSK) | Inhibition of phosphorylation (e.g., at T359/S363) | Dose-dependent inhibition demonstrated in various cancer cell lines. Used as a primary biomarker for ERK pathway inhibition. | selleckchem.comglpbio.comchemicalprobes.orgnih.gov |
| ETS1 | Inhibition of phosphorylation | Monitored in breast cancer cells to demonstrate the recovery of ERK signaling after inhibitor washout. | nih.gov |
Effects of this compound on Feedback Loops within the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is regulated by complex negative feedback loops that can be perturbed by targeted inhibitors, often leading to pathway reactivation and drug resistance. cancerbiomed.orgfrontiersin.org SCH772984's mechanism has a distinct impact on these feedback systems. A key feature of MAPK signaling is that activated ERK can phosphorylate and inhibit upstream components like RAF kinases, thus dampening its own activation signal. news-medical.net
When ERK is inhibited by SCH772984, this negative feedback is relieved. This can lead to the reactivation of the MAPK pathway, evidenced by the recovery of MEK and ERK phosphorylation over time. nih.gov The sensitivity or resistance of a cell line to SCH772984 has been correlated with the kinetics of this feedback recovery. nih.gov Sensitive cell lines often exhibit a delayed ability to restore pMEK and pERK levels, whereas resistant cells can recover pathway activity more rapidly, sometimes within 24 hours. nih.gov
However, the dual action of SCH772984, which inhibits both ERK's catalytic activity and its own phosphorylation by MEK, provides a more durable suppression of the pathway compared to inhibitors that only target ATP binding. guidetopharmacology.orgnews-medical.net This mechanism is thought to induce a conformational change in ERK1/2, making it resistant to reactivation by MEK, thereby more effectively blocking the signaling cascade despite the activation of upstream feedback loops. news-medical.net For instance, prolonged treatment with SCH772984 has been shown to inhibit ERK-mediated phosphorylation of C-RAF, which in turn activates C-RAF and increases MEK/ERK phosphorylation; yet, the inhibitor maintains its block on downstream signaling to substrates like RSK. chemicalprobes.org This ability to control the pathway despite feedback reactivation is a significant feature of its molecular action.
Crosstalk Modulation with Parallel Survival Signaling Pathways (e.g., PI3K/AKT/mTOR) by this compound
Cancer cells often rely on a network of interconnected signaling pathways for survival. The MAPK and the PI3K/AKT/mTOR pathways are two central cascades that exhibit significant crosstalk. cancerbiomed.orgplos.org The inhibition of one pathway can often lead to the compensatory activation of the other, representing a common mechanism of drug resistance.
The effect of SCH772984 on the PI3K/AKT/mTOR pathway can be context-dependent. nih.gov In some cellular backgrounds, inhibiting ERK with SCH772984 can lead to a partial inhibition of proliferative signals that are transmitted through the PI3K/AKT/mTOR pathway. nih.gov This suggests that in certain tumors, ERK signaling may be upstream or supportive of PI3K/AKT activity.
Conversely, in other instances, ERK inhibition by SCH772984 can induce a compensatory upregulation of the PI3K/AKT/mTOR pathway. nih.gov For example, in some BRAF-mutant melanoma cell lines, treatment with SCH772984 was associated with an increase in the levels of phosphorylated AKT (pAKT). nih.gov This activation of a parallel survival pathway can potentially limit the efficacy of SCH772984 as a monotherapy. This finding highlights the complex interplay between these signaling networks and provides a rationale for combination therapies. Studies have shown that combining SCH772984 with inhibitors of the PI3K/AKT/mTOR pathway can result in synergistic anti-cancer effects by co-targeting these interconnected signaling axes. oncotarget.com
Table 2: Crosstalk Modulation by SCH772984
| Pathway | Effect of SCH772984 | Observed Outcome | Citations |
|---|---|---|---|
| PI3K/AKT/mTOR | Context-dependent modulation | Inhibition: Partial inhibition of proliferative signals in some contexts. | nih.gov |
| Activation: Compensatory upregulation of pAKT levels in other contexts (e.g., some BRAF-mutant melanoma cells). | nih.gov |
Preclinical Efficacy and Pharmacodynamic Studies of Sch772984 Tfa
In Vitro Efficacy in Cellular Disease Models
Anti-proliferative Effects of SCH772984 TFA
SCH772984 has demonstrated significant anti-proliferative activity across a range of cancer cell lines. nih.govnih.govselleck.co.jp Studies have shown that it effectively inhibits the growth of tumor cells, particularly those with mutations in the BRAF and RAS genes. selleck.co.jpnih.gov For instance, in a panel of melanoma cell lines, SCH772984 inhibited cell proliferation at nanomolar concentrations. nih.gov The compound has also been shown to suppress the proliferation of pancreatic cancer cells and ovarian cancer cells in both monolayer and three-dimensional culture models. oncotarget.commdpi.comnih.gov The anti-proliferative effects are often more pronounced in cells that are dependent on the MAPK pathway for their growth and survival. nih.govd-nb.info
Interactive Table: Anti-proliferative Activity of SCH772984 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (µM) | Reference |
| A375 | Melanoma | BRAF V600E | 0.07 | selleck.co.jp |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.059 | selleck.co.jp |
| HCT-116 | Colorectal Cancer | KRAS G13D | 0.05 | targetmol.com |
| NCI-H727 | Lung Cancer | - | 0.115 | targetmol.com |
| SH-SY5Y | Neuroblastoma | - | 0.05 | targetmol.com |
| U937 | Histiocytic Lymphoma | - | 1.7 | targetmol.com |
| M262 | Melanoma | BRAF V600E | < 1 | nih.gov |
| M409 | Melanoma | BRAF V600E | 1-2 | nih.gov |
| M381 | Melanoma | BRAF V600R | > 2 | nih.gov |
Induction of Apoptosis by this compound
In addition to its anti-proliferative effects, SCH772984 has been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a crucial mechanism for its anti-tumor activity. In melanoma cell lines, treatment with SCH772984 led to an increase in markers of apoptosis. nih.gov Combination treatment with other agents, such as Cucurbitacin B in pancreatic cancer cells, has been shown to synergistically increase apoptosis. oncotarget.com The induction of apoptosis by SCH772984 is often associated with the inhibition of downstream signaling pathways that promote cell survival. oncotarget.com For example, it can lead to a decrease in the levels of anti-apoptotic proteins like Mcl-1, Bcl-2, and Bcl-xl, and an increase in the pro-apoptotic protein Bim. oncotarget.com In some cancer models, SCH772984 has been observed to induce PARP cleavage, a hallmark of apoptosis. uzh.chmedchemexpress.com
Activity of this compound in Specific Oncogenic Contexts (e.g., BRAF-, NRAS-, KRAS-mutant cell lines)
A significant body of research has focused on the efficacy of SCH772984 in cancer cells with specific genetic mutations that drive tumor growth.
BRAF-mutant cell lines: SCH772984 has shown potent activity against melanoma cell lines harboring BRAF mutations, including those with innate or acquired resistance to BRAF inhibitors like vemurafenib (B611658). nih.govnih.govresearchgate.net In a study of 21 BRAF-mutant melanoma cell lines, 71% were sensitive to SCH772984. nih.govnih.gov The compound is also effective in colorectal cancer cell lines with BRAF mutations. researchgate.net
NRAS-mutant cell lines: Melanomas with NRAS mutations, for which there are limited targeted therapies, have also been shown to be sensitive to SCH772984. nih.govnih.gov In a panel of 14 NRAS-mutant melanoma cell lines, 11 were highly sensitive to the compound. glpbio.comnih.gov This highlights the potential of SCH772984 as a therapeutic option for this patient population. medkoo.com
KRAS-mutant cell lines: SCH772984 has demonstrated efficacy in cell lines with KRAS mutations, which are common in cancers such as colorectal and pancreatic cancer. targetmol.comresearchgate.net In a study of colorectal cancer cell lines, 4 out of 8 KRAS-mutant lines were responsive to SCH772984. researchgate.net The compound has also shown anti-proliferative effects in pancreatic ductal adenocarcinoma (PDAC) cell lines, which frequently harbor KRAS mutations. nih.gov
Interactive Table: Efficacy of SCH772984 in Melanoma Cell Lines with Different Mutations
| Mutation Status | Number of Cell Lines Tested | Number of Sensitive Cell Lines | Percentage Sensitive | Reference |
| BRAF mutant | 21 | 15 | 71% | nih.govnih.gov |
| BRAF/NRAS double mutant | 3 | 3 | 100% | nih.govnih.gov |
| NRAS mutant | 14 | 11 | 78% | nih.govnih.gov |
| Wild-type (BRAF/NRAS) | 7 | 5 | 71% | nih.govnih.gov |
Activity of this compound in Non-Oncological Disease Models (e.g., inflammatory responses, sepsis)
Beyond its applications in oncology, SCH772984 has been investigated for its potential in non-oncological diseases, particularly those involving inflammatory responses. In murine models of sepsis, a life-threatening condition caused by a dysregulated host response to infection, SCH772984 has shown protective effects. glpbio.com Treatment with SCH772984 in septic mice led to an increased survival rate and a reduction in plasma levels of the pro-inflammatory chemokine Ccl2/Mcp1. glpbio.com In vitro studies using murine macrophage cell lines have shown that SCH772984 can significantly attenuate the release of inflammatory mediators like TNF-alpha and the expression of inflammatory genes upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov These findings suggest that the inhibition of the ERK pathway by SCH772984 could be a therapeutic strategy for managing sepsis and other inflammatory conditions. nih.gov
In Vivo Efficacy in Preclinical Disease Models
The anti-tumor activity of SCH772984 has been confirmed in various in vivo preclinical models. In mouse xenograft models using human cancer cell lines, administration of SCH772984 has been shown to inhibit tumor growth. nih.govnih.gov For example, in a pancreatic cancer xenograft model, the combination of SCH772984 with Cucurbitacin B resulted in significant tumor growth inhibition. oncotarget.com Similarly, in a melanoma xenograft model, SCH772984 demonstrated efficacy. biorxiv.org Studies in patient-derived xenograft (PDX) models of pancreatic cancer have also shown that SCH772984 can reduce the expression of the proliferation marker Ki-67. nih.gov In non-oncological models, such as murine sepsis models, SCH772984 improved survival, indicating its potential therapeutic benefit in vivo for inflammatory conditions. glpbio.comnih.gov
Tumor Growth Inhibition by this compound in Xenograft Models
SCH772984 has demonstrated significant tumor growth inhibition in various xenograft models, particularly those with mutations in the MAPK pathway, such as BRAF and KRAS. cancerbiomed.orgnih.govnih.gov In BRAF-mutant melanoma xenografts, SCH772984 has been shown to induce substantial tumor regression. cancerbiomed.org For instance, in a BRAF-mutant LOX melanoma xenograft model, treatment resulted in 98% tumor regression. cancerbiomed.org Similarly, in KRAS-mutant pancreatic cancer models, SCH772984 has shown efficacy, with one study reporting 36% tumor regression in a MiaPaCa model. cancerbiomed.org
The compound's effectiveness extends to models resistant to other MAPK pathway inhibitors. nih.govsanguinebio.com SCH772984 has demonstrated the ability to inhibit cell proliferation and MAPK signaling in tumor cells that have developed resistance to BRAF and/or MEK inhibitors. nih.govselleckchem.com This suggests its potential as a therapeutic option for patients whose tumors have become refractory to other targeted therapies. nih.gov
Patient-derived xenograft (PDX) models, which more closely mimic human tumors, have also been utilized to evaluate the efficacy of SCH772984. nih.govresearchgate.net In four different KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) PDX models, SCH772984 significantly reduced tumor growth by 70-90%. nih.gov This was associated with a decrease in the protein levels of MYC and Aurora B, key regulators of cell growth, without inducing significant apoptosis, suggesting a mechanism of halting cell proliferation. nih.gov Furthermore, studies combining SCH772984 with other agents, such as the CDK inhibitor Dinaciclib (B612106), have shown dramatic inhibition of tumor growth in orthotopic pancreatic cancer PDX models. apexbt.com
Interactive Table: Tumor Growth Inhibition by this compound in Xenograft Models
| Cancer Type | Model | Mutation | Efficacy | Reference |
| Melanoma | LOX Xenograft | BRAF-mutant | 98% tumor regression | cancerbiomed.org |
| Pancreatic Cancer | MiaPaCa Xenograft | KRAS-mutant | 36% tumor regression | cancerbiomed.org |
| Pancreatic Cancer | HPAC Xenograft | KRAS-mutant | Tumor regression | nih.gov |
| Pancreatic Cancer | HPAF-II Xenograft | KRAS-mutant | Impaired progression | nih.gov |
| Pancreatic Cancer | PDX Models (4) | KRAS-mutant | 70-90% tumor growth reduction | nih.gov |
| Pancreatic Cancer | Panc253 & Panc265 PDX (with Dinaciclib) | Not specified | 95.7% & 82.5% growth inhibition | apexbt.com |
| Pancreatic Cancer | HPAC Xenograft (with Cucurbitacin B) | Not specified | 85% tumor growth inhibition | oncotarget.com |
Efficacy of this compound in Genetically Engineered Mouse Models (if applicable to research)
Genetically engineered mouse models (GEMMs) are valuable tools for preclinical research as they develop tumors de novo in an immune-proficient environment, closely mimicking human cancer. embopress.org Research has shown the efficacy of ERK inhibitors in GEMMs of various cancers. For instance, in a KRAS-mutant genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC), the combination of a MEK inhibitor and an ERK inhibitor led to a reduction in tumor volume in a majority of the animals and significantly improved progression-free survival. cancerbiomed.org Another study using a genetically engineered mouse model of melanoma driven by mutant BRAF-V600E and PTEN deletion found that the murine cells derived from this model were sensitive to SCH772984. oncotarget.com
Influence of this compound on Metastasis and Angiogenesis in Preclinical Settings
The role of the ERK signaling pathway in tumor metastasis and angiogenesis is well-established. oncotarget.comnih.gov Preclinical studies have investigated the potential of SCH772984 to influence these processes. In pancreatic cancer models, the inhibition of ERK signaling by SCH772984 has been shown to affect angiogenesis. oncotarget.com One study demonstrated that periostin (POSTN), a protein associated with tumor progression, promotes angiogenesis through the Erk/VEGF signaling pathway. oncotarget.com The use of SCH772984 abrogated the effect of POSTN on Erk phosphorylation and subsequently inhibited the expression of VEGF, a key regulator of angiogenesis. oncotarget.com This led to a decrease in the tubule formation of human umbilical vein endothelial cells (HUVECs). oncotarget.com
Furthermore, in a pancreatic cancer xenograft model, the combination of Cucurbitacin B and SCH772984 resulted in highly significant growth inhibition, which is partly attributed to the suppression of signaling pathways that drive proliferation and survival. oncotarget.com While direct studies on the effect of SCH772984 on metastasis are less common, its ability to inhibit key signaling pathways involved in cell migration and invasion suggests a potential role in controlling metastatic spread. jci.org
Effects of this compound on Systemic Inflammatory Markers and Survival in Sepsis Models
Recent research has explored the repurposing of oncology drugs for the treatment of sepsis, a life-threatening condition caused by a dysregulated host response to infection. mdpi.comresearchgate.net The ERK pathway is implicated in the inflammatory response, making it a potential target for sepsis therapy. mdpi.com Studies have shown that SCH772984 can effectively block the production of pro-inflammatory cytokines, such as TNFα, in vitro. mdpi.comnih.gov
In preclinical sepsis models, SCH772984 has demonstrated significant therapeutic effects. nih.govresearchgate.net In both lipopolysaccharide (LPS)-induced lethal endotoxemia and cecal ligation and puncture (CLP) mouse models of sepsis, treatment with SCH772984 significantly improved survival. mdpi.comnih.govnih.gov This improvement in survival was associated with a reduction in the plasma levels of certain inflammatory markers. nih.govmdpi.com Specifically, SCH772984 treatment led to a significant decrease in the plasma levels of Ccl2/Mcp1. mdpi.comnih.govmdpi.com Transcriptomic analysis of tissues from SCH772984-treated animals in the CLP model revealed a significant downregulation of pathways related to the immune response and platelet activation. nih.gov
Interactive Table: Effect of this compound on Survival and Inflammatory Markers in Sepsis Models
| Sepsis Model | Effect on Survival | Change in Inflammatory Markers | Reference |
| LPS-induced lethal endotoxemia | Significantly improved | Reduced plasma levels of Ccl2/Mcp1 | mdpi.comnih.govnih.gov |
| Cecal Ligation and Puncture (CLP) | Significantly improved | Reduced plasma levels of Ccl2/Mcp1 | mdpi.comnih.govresearchgate.netnih.gov |
Mechanisms of Resistance to Erk Inhibition and Sch772984 Tfa
Acquired Resistance to SCH772984 TFA
Acquired resistance emerges in tumors that are initially sensitive to SCH772984 following prolonged exposure to the drug. aacrjournals.org The primary mechanisms involve genetic alterations in the drug's direct target, reactivation of the MAPK pathway, or the activation of alternative signaling cascades that bypass the need for ERK1/2 signaling.
A prominent mechanism of acquired resistance to SCH772984 involves the emergence of specific point mutations within the kinase domain of ERK1 (MAPK3) and ERK2 (MAPK1). aacrjournals.orgnih.gov The most frequently cited mutation is a glycine-to-aspartic acid substitution at position 186 (G186D) in the DFG (Asp-Phe-Gly) motif of the ERK1 protein. aacrjournals.orgprobes-drugs.orgchemicalprobes.orgsemanticscholar.org This mutation was identified through sequencing of HCT-116 colorectal cancer cells that had developed resistance after long-term culture with SCH772984. aacrjournals.org
The DFG motif is a highly conserved region critical for the proper conformation of the kinase activation loop. aacrjournals.org The G186D mutation is sufficient to confer resistance to SCH772984, as demonstrated by experiments where overexpression of the ERK1 G186D mutant in sensitive parental cells rendered them resistant to the inhibitor's anti-proliferative effects. aacrjournals.org Furthermore, cells expressing this mutant showed no significant inhibition of ERK or RSK phosphorylation upon treatment with SCH772984. aacrjournals.org Structural and biophysical studies have indicated that this mutation leads to specific defects in the binding of SCH772984 to the mutant ERK protein. aacrjournals.org
In addition to the G186D mutation, other point mutations in both ERK1 and ERK2 have been identified in random mutagenesis screens that confer resistance to ATP-competitive ERK inhibitors, including SCH772984. nih.govnih.gov Many of these mutations are located within the ATP-binding site. nih.gov Notably, ERK mutations that confer resistance to one ERK inhibitor, VX-11e, were found to be cross-resistant to SCH772984, suggesting a generalizable resistance mechanism for this class of drugs. nih.gov
| Protein | Mutation | Location | Effect | Reference |
|---|---|---|---|---|
| ERK1 (MAPK3) | G186D | DFG Motif | Confers resistance by impairing SCH772984 binding. | aacrjournals.orgnih.gov |
| ERK2 (MAPK1) | Multiple | ATP-binding site | Confers resistance to various ATP-competitive ERK inhibitors. | nih.govnih.gov |
Resistance to MAPK pathway inhibitors frequently involves the reactivation of signaling, and this holds true for SCH772984, albeit with distinct characteristics. nih.govaacrjournals.org In models of acquired resistance to BRAF and MEK inhibitors, the reactivation of the MAPK pathway is often the primary driver of resistance, and SCH772984 is typically effective in these scenarios. nih.govcancerbiomed.orgfiercebiotech.com
However, in cells that acquire resistance to SCH772984 itself, a re-establishment of phospho-ERK and the downstream substrate phospho-RSK is observed, indicating pathway reactivation. aacrjournals.org This reactivation occurs despite the continued presence of the inhibitor. aacrjournals.org This suggests that the resistance mechanisms, such as the ERK1 G186D mutation, render the kinase insensitive to SCH772984, allowing the reactivated upstream signals to be transduced downstream. aacrjournals.org
Another described phenomenon is a feedback activation loop where prolonged ERK inhibition by SCH772984 leads to the inhibition of ERK-mediated negative feedback on upstream components like C-RAF. probes-drugs.orgchemicalprobes.org This can result in increased C-RAF activity and subsequently increased phosphorylation of MEK and ERK. aacrjournals.orgprobes-drugs.orgchemicalprobes.org Despite this increase in ERK phosphorylation, SCH772984 can often maintain the inhibition of downstream substrates like RSK, suggesting that this feedback mechanism alone may not be sufficient to drive full resistance. probes-drugs.orgchemicalprobes.org
Cancer cells can develop resistance to targeted therapies by activating parallel survival pathways that bypass the inhibited node. In the context of SCH772984 resistance, several compensatory mechanisms have been identified in preclinical models.
PI3K-AKT-mTOR Pathway: There is extensive crosstalk between the MAPK and PI3K-AKT-mTOR pathways. nih.gov Inhibition of the ERK pathway with SCH772984 can lead to a compensatory upregulation of p-AKT levels in some melanoma cell lines. nih.govmdpi.comapexbt.com This activation can mitigate the anti-proliferative effects of ERK inhibition. For instance, a BRAF-mutant melanoma cell line with a PTEN null mutation and AKT1 amplification was found to be intrinsically resistant to SCH772984, highlighting the role of a pre-activated PI3K/AKT pathway. nih.gov The activation of this pathway in response to PI3K inhibition is a known resistance mechanism, and similarly, its activation can confer resistance to ERK inhibition. mdpi.com
IGF1R-MEK5-ERK5 Pathway: Studies in BRAF V600E melanoma cell lines have revealed a novel escape route involving the activation of the Insulin-like Growth Factor 1 Receptor (IGF1R)–MEK5–ERK5 signaling pathway. aacrjournals.org In cells with acquired resistance to SCH772984, signaling through the canonical MEK1/2-ERK1/2 pathway was downregulated, but this was coupled with a compensatory increase in the phosphorylation and activation of ERK5. aacrjournals.orgfrontiersin.org This activation of the MEK5-ERK5 pathway was shown to be responsible for sustaining cell proliferation in the presence of SCH772984. aacrjournals.org
Receptor Tyrosine Kinase (RTK) Upregulation: While SCH772984 is effective against BRAF-inhibitor resistant cells where resistance is driven by MAPK pathway reactivation, it is not effective in models where resistance is driven by the upregulation of receptor tyrosine kinases (RTKs). nih.gov Upregulation of RTKs like EGFR can activate multiple downstream pathways, including both the MAPK and PI3K/AKT cascades, providing a robust bypass mechanism. oncotarget.comnih.gov
Intrinsic Resistance to this compound in Preclinical Models
Intrinsic, or de novo, resistance describes the lack of response to SCH772984 in treatment-naïve cancer cells. nih.govresearchgate.net Preclinical studies using large panels of cancer cell lines have shown that sensitivity to SCH772984 varies, even among tumors with similar driver mutations. nih.govresearchgate.net
In a study of 50 melanoma cell lines, sensitivity was categorized as sensitive (IC50 < 1 μM), intermediately sensitive (IC50 1-2 μM), or resistant (IC50 > 2 μM). nih.govnih.gov While a majority of BRAF-mutant (71%) and NRAS-mutant (78%) melanomas were sensitive, a subset in each category displayed intermediate or high-level intrinsic resistance. nih.govnih.gov Similarly, in colorectal cancer cell lines, sensitivity to SCH772984 did not perfectly correlate with BRAF or KRAS mutation status, with some mutant lines being resistant and some wild-type lines showing sensitivity. researchgate.net
The mechanisms underlying intrinsic resistance are often linked to the pre-existence of the same bypass pathways that are activated in acquired resistance. For example, melanoma cell lines with co-existing alterations that activate the PI3K/AKT pathway, such as PTEN loss or AKT1 amplification, can exhibit innate resistance to SCH772984. nih.gov One BRAFV600E melanoma cell line (M233), which is PTEN null and has AKT1 amplification, was among the most resistant lines tested. nih.gov However, this is not a universal rule, as other cell lines with AKT amplifications were still sensitive, indicating a complex interplay of multiple signaling pathways in determining the ultimate response. nih.gov
Strategies for Overcoming Resistance to this compound in Preclinical Models
Research into the mechanisms of resistance to SCH772984 has paved the way for developing rational strategies to overcome or delay its onset. Most of these strategies involve combination therapies that simultaneously target the primary pathway and the emerging resistance mechanism.
Combination with Upstream MAPK Inhibitors: In BRAF-mutant melanoma, combining SCH772984 with a BRAF inhibitor like vemurafenib (B611658) has been shown to be synergistic in a majority of cell lines. nih.govnih.govmedkoo.com This combination significantly delayed the onset of acquired resistance in long-term in vitro assays compared to either agent alone. nih.govnih.gov The rationale is that a vertical co-inhibition of the same pathway at different nodes provides a more profound and durable suppression of signaling.
Targeting Compensatory Bypass Pathways: When resistance is driven by the activation of a bypass pathway, a logical approach is to co-inhibit that pathway.
PI3K/mTOR Inhibition: For resistance involving the PI3K/AKT pathway, combining SCH772984 with a PI3K/mTOR inhibitor (e.g., dactolisib) has shown synergistic anti-proliferative effects in ovarian and colorectal cancer models. mdpi.commdpi.comnih.gov
IGF1R/MEK5 Inhibition: In models where the IGF1R-MEK5-ERK5 pathway is activated, resistance to SCH772984 can be overcome by co-treatment with an IGF1R inhibitor (linsitinib) or a MEK5 inhibitor (BIX02189). aacrjournals.orgfrontiersin.org
STAT3 Inhibition: In pancreatic cancer models where the compound Cucurbitacin B inhibits STAT3 and PI3K/AKT signaling but paradoxically activates ERK, combining it with SCH772984 leads to synergistic cytotoxicity by blocking this escape route. oncotarget.comnih.gov
Alternating Therapy: It has been proposed that alternating regimens of RAF/MEK inhibitors and ERK inhibitors might help circumvent resistance. nih.gov This is based on the observation that ERK inhibitor-resistant alleles were sensitive to RAF/MEK inhibitors and vice versa. nih.gov
| Strategy | Combination Agent(s) | Targeted Resistance Mechanism | Cancer Model | Reference |
|---|---|---|---|---|
| Vertical Inhibition | Vemurafenib (BRAF inhibitor) | Delaying acquired resistance | BRAF-mutant Melanoma | nih.govnih.gov |
| Bypass Pathway Inhibition | Dactolisib (PI3K/mTOR inhibitor) | PI3K/AKT pathway activation | Ovarian, Colorectal Cancer | mdpi.comnih.gov |
| Linsitinib (IGF1R inhibitor) | IGF1R-MEK5-ERK5 activation | Melanoma | aacrjournals.org | |
| Cucurbitacin B | STAT3/PI3K/AKT inhibition with ERK activation | Pancreatic Cancer | oncotarget.comnih.gov | |
| Alternating Therapy | RAF/MEK inhibitors | Mutually exclusive resistance mutations | Melanoma | nih.gov |
Rational Design and Preclinical Evaluation of Combination Therapeutic Strategies Involving Sch772984 Tfa
Synergistic Interactions with Upstream MAPK Pathway Inhibitors
Targeting the MAPK pathway at multiple nodes is a rational approach to achieving a more profound and durable inhibition of oncogenic signaling. This has led to preclinical studies combining SCH772984 with inhibitors of proteins acting upstream of ERK, such as MEK and BRAF.
Co-targeting with MEK Inhibitors
The combination of SCH772984 with MEK inhibitors like trametinib (B1684009) and selumetinib (B1684332) has been investigated to create a more comprehensive blockade of the MAPK pathway. Preclinical evidence suggests that the ERK inhibitor SCH772984 can overcome resistance to the combination of vemurafenib (B611658) and trametinib. nih.gov In models of non-small cell lung cancer, the combination of an ERK1/2 inhibitor and the MEK1/2 inhibitor selumetinib demonstrated tumor regressions, whereas monotherapy with either agent only resulted in modest inhibition of tumor growth. acs.org
In neuroendocrine tumor (NET) cell lines, both trametinib and SCH772984 individually reduced cell viability and induced G1 phase cell cycle arrest. nih.govmdpi.com The combination of trametinib with the CDK4/6 inhibitor ribociclib (B560063) showed additive antiproliferative effects. nih.govmdpi.com Similarly, combining SCH772984 with ribociclib also resulted in synergistic inhibition of NET cell viability. mdpi.com Interestingly, in KRAS-mutant pancreatic cancer cell lines, SCH772984-sensitive lines were often resistant to the MEK inhibitor selumetinib, suggesting different dependencies within the MAPK pathway. nih.gov
| Combination Agent | Cancer Model | Key Findings | Citation |
|---|---|---|---|
| Trametinib | Neuroendocrine Tumor (NET) cell lines | Both agents individually reduced cell viability and induced G1 arrest. | nih.govmdpi.com |
| Selumetinib | Non-small cell lung cancer | Combination with an ERK1/2 inhibitor led to tumor regressions. | acs.org |
| Trametinib | Vemurafenib-resistant models | SCH772984 can overcome resistance to the vemurafenib/trametinib combination. | nih.gov |
Co-targeting with BRAF Inhibitors
In melanomas harboring BRAF mutations, combining SCH772984 with BRAF inhibitors such as vemurafenib and dabrafenib (B601069) has shown significant synergistic effects. nih.govnih.gov This dual inhibition leads to a more profound suppression of the MAPK pathway, delaying the onset of acquired resistance. nih.govnih.gov In BRAF-mutant melanoma cell lines, the combination of vemurafenib and SCH772984 resulted in synergistic growth inhibition and a more significant decrease in the phosphorylation of downstream targets like RSK and ERK compared to either agent alone. nih.gov This combination also led to a statistically significant increase in apoptosis compared to vemurafenib monotherapy. nih.gov
Studies in BRAF-mutant thyroid cancer have also demonstrated that while single-agent BRAF inhibition with dabrafenib leads to rapid resistance due to MAPK pathway reactivation, the combination with SCH772984 can prevent this. nih.gov Furthermore, SCH772984 has shown efficacy in melanoma cell lines with both innate and acquired resistance to vemurafenib, particularly when resistance is driven by MAPK pathway reactivation. nih.govnih.gov
| Combination Agent | Cancer Model | Key Findings | Citation |
|---|---|---|---|
| Vemurafenib | BRAF-mutant Melanoma | Synergistic growth inhibition and delayed onset of acquired resistance. | nih.govnih.gov |
| Dabrafenib | BRAF-mutant Thyroid Cancer | Prevents rapid resistance due to MAPK pathway reactivation. | nih.gov |
| Vemurafenib | Vemurafenib-resistant Melanoma | Effective in cell lines with resistance driven by MAPK pathway reactivation. | nih.govnih.gov |
Combination with Inhibitors of Parallel Survival Pathways
Tumor cells often rely on redundant or parallel signaling pathways for survival, which can be a mechanism of resistance to targeted therapies. Therefore, combining SCH772984 with inhibitors of these alternative pathways is a promising strategy.
PI3K/AKT/mTOR Pathway Inhibitors (e.g., VS-5584, rapamycin)
The PI3K/AKT/mTOR pathway is a critical parallel survival pathway frequently activated in various cancers. Preclinical studies have shown that combining SCH772984 with inhibitors of this pathway can lead to enhanced anti-tumor activity.
In pancreatic ductal adenocarcinoma (PDAC) models, the dual PI3K/mTOR inhibitor VS-5584 in combination with SCH772984 resulted in a significant enhancement of cell death and inhibition of cell migration. oncotarget.comresearchgate.net While treatment with VS-5584 alone can lead to an increase in ERK activation, co-treatment with SCH772984 mitigates this effect. oncotarget.comresearchgate.netnih.gov In a PDAC xenograft model, the combination of VS-5584 and SCH772984 demonstrated superior tumor inhibition (80%) compared to individual treatments (28% for VS-5584 and 44% for SCH772984). oncotarget.comresearchgate.netnih.gov
Similarly, in ovarian cancer cell lines, the combination of the PI3K/mTOR inhibitor BEZ235 and SCH772984 reduced cellular proliferation in a synergistic manner. mdpi.com In acute myeloid leukemia (AML), targeting the PI3K/mTOR, ERK, and Bcl-2 signaling network with a combination of VS-5584, SCH772984, and ABT-199 showed a significant increase in cell death in both cell lines and primary patient samples. ashpublications.orgx-mol.com
| Combination Agent | Cancer Model | Key Findings | Citation |
|---|---|---|---|
| VS-5584 | Pancreatic Ductal Adenocarcinoma (PDAC) | Enhanced cell death, inhibited migration, and superior tumor inhibition in xenografts. | oncotarget.comresearchgate.netnih.gov |
| BEZ235 | Ovarian Cancer | Synergistic reduction in cellular proliferation. | mdpi.com |
| VS-5584 (with ABT-199) | Acute Myeloid Leukemia (AML) | Significant increase in cell death in cell lines and primary patient samples. | ashpublications.orgx-mol.com |
CDK Inhibitors (e.g., Dinaciclib)
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription. Their inhibition represents another avenue for combination therapy with SCH772984. Preclinical studies have shown that CDK inhibitors can synergize with ERK MAPK inhibitors to target cancers like PDAC. nih.gov
In neuroendocrine tumor (NET) cell lines, the combination of SCH772984 with the CDK4/6 inhibitor ribociclib had a synergistic effect on inhibiting cell viability. mdpi.comuzh.ch In pancreatic cancer models, the combination of the CDK inhibitor dinaciclib (B612106) and SCH772984 resulted in a more significant reduction in tumor growth than either agent alone in mouse models. selleckchem.com Dinaciclib, a potent inhibitor of CDKs 1, 2, 5, and 9, has shown promise in preclinical studies for various cancers, including pancreatic cancer and glioma. nih.govsemanticscholar.orgoaes.cc
| Combination Agent | Cancer Model | Key Findings | Citation |
|---|---|---|---|
| Ribociclib | Neuroendocrine Tumor (NET) cell lines | Synergistic inhibition of cell viability. | mdpi.comuzh.ch |
| Dinaciclib | Pancreatic Cancer | Significantly greater reduction in tumor growth compared to monotherapy. | selleckchem.com |
RTK Inhibitors
Receptor tyrosine kinases (RTKs) are upstream activators of multiple signaling pathways, including the MAPK and PI3K/AKT pathways. Co-targeting ERK and RTKs is a rational strategy to overcome resistance. In pancreatic cancer, which often overexpresses EGFR, combination therapy with EGFR and RAS pathway inhibitors has shown promising preclinical results. oncotarget.com One study showed that cucurbitacin B, which inhibits EGFR, synergizes with SCH772984 to induce growth inhibition and apoptosis in pancreatic cancer cells both in vitro and in vivo. oncotarget.com This combination was associated with complementary inhibition of EGFR, STAT3, ERK, and PI3K/Akt/mTOR signaling. oncotarget.com
| Combination Agent | Cancer Model | Key Findings | Citation |
|---|---|---|---|
| Cucurbitacin B (EGFR inhibitor) | Pancreatic Cancer | Synergistic growth inhibition and apoptosis through complementary pathway inhibition. | oncotarget.com |
Combination with Conventional Chemotherapeutic Agents (e.g., Gemcitabine)
The rationale for combining SCH772984 with conventional chemotherapeutic agents like gemcitabine (B846) (GEM) stems from the need to overcome the significant issue of chemoresistance. nih.govresearchgate.net In cancers such as pancreatic ductal adenocarcinoma (PDAC), where gemcitabine is a first-line treatment, resistance often develops due to the activation of survival pathways, including the MAPK/ERK pathway. nih.govresearchgate.net By inhibiting ERK1/2 with SCH772984, the aim is to block this escape route, thereby re-sensitizing cancer cells to the cytotoxic effects of gemcitabine.
Preclinical studies have consistently demonstrated that combining SCH772984 with gemcitabine results in a synergistic anti-cancer effect in PDAC models. nih.govoncotarget.com Investigations using PDAC cell lines, such as MIA PaCa-2 and PANC-1, showed that the combination of free-form GEM and SCH772984 led to a greater reduction in cell viability compared to either agent administered alone. nih.gov The combination therapy effectively reduces cancer cell proliferation and growth. nih.gov
Western blot analyses have confirmed the mechanism of action, showing that SCH772984 successfully inhibits the phosphorylation of ERK (pERK), its intended target. nih.govnih.gov Crucially, the presence of gemcitabine does not interfere with the inhibitory effect of SCH772984 on ERK signaling. nih.gov This complementary action, where gemcitabine induces cytotoxic stress and SCH772984 blocks a key survival pathway, provides a strong basis for this combination strategy. oncotarget.com Studies have also explored combining SCH772984 with other compounds, such as Cucurbitacin B, which demonstrated synergistic effects by simultaneously suppressing EGFR, STAT3, ERK, and Akt signaling pathways in pancreatic cancer models. oncotarget.com
| Cell Line | Combination | Key Finding | Reference |
| MIA PaCa-2, PANC-1 | SCH772984 + Gemcitabine | Showed greater reduction in cell viability compared to single-agent treatment. | nih.gov |
| HPAC | SCH772984 + Cucurbitacin B | Synergistic antitumor reactions observed in xenograft mice. | oncotarget.com |
| PDAC Cell Lines | SCH772984 + Gemcitabine | Combination effectively reduced cell viability and growth. | nih.gov |
| PDAC Cell Lines | SCH772984 + VS-5584 | Enhanced cell death and inhibited cell migration. In vivo, combined treatment showed 80% tumor growth inhibition compared to 28% (VS-5584 alone) and 44% (SCH772984 alone). | oncotarget.com |
Integration with Immunotherapeutic Approaches in Preclinical Contexts
The integration of MAPK pathway inhibitors like SCH772984 with immunotherapy, particularly immune checkpoint blockade, is an emerging area of preclinical research. The central hypothesis is that inhibiting the MAPK pathway can modulate the tumor microenvironment (TME) to be more receptive to an anti-tumor immune response. nih.gov Cancers like PDAC are often unresponsive to single-agent PD-L1 checkpoint blockade, a phenomenon attributed to low PD-L1 expression within the TME. nih.gov
Preclinical studies in PDAC models propose that inhibiting ERK with SCH772984 can prime the TME for immunotherapy. nih.gov The proposed mechanism involves altering the TME by breaking down stromal components and activating the immune system, leading to a release of cytokines and an influx of inflammatory cells. nih.gov Research has shown that ERK inhibition can increase the expression of PD-L1 on cancer cells, thereby enhancing the targetability for anti-PD-L1 therapies. nih.gov In vivo studies using mouse models demonstrated that treatment with SCH772984 increased the uptake of radiolabeled anti-PD-L1 antibodies in tumors, correlating with increased PD-L1 expression on T cells. nih.gov
This strategy aims to turn "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors with an inflamed phenotype that can be recognized and attacked by the immune system. The combination of MAPK pathway inhibition and immune checkpoint blockade is seen as a promising strategy to overcome resistance and improve therapeutic outcomes. aacrjournals.org
Nanoparticle-Mediated Delivery of SCH772984 TFA in Combination Regimens
A significant challenge in combination therapy is the effective delivery of drugs to the tumor site while minimizing systemic toxicity. Nanoparticle-mediated delivery systems offer a promising solution, particularly for combining hydrophobic compounds like SCH772984 with hydrophilic drugs like gemcitabine. nih.gov Encapsulating these agents in nanoparticles can improve their stability, solubility, and pharmacokinetic profiles, leading to enhanced accumulation at the tumor site. researchgate.netnih.gov
Preclinical studies have extensively investigated nanoparticle formulations for the co-delivery of SCH772984 and gemcitabine in PDAC models. nih.govnih.gov Research has shown that co-administering nanoparticle-encapsulated SCH772984 and gemcitabine is significantly more effective at killing PDAC cells than the free-form drugs. ijmcmed.org In one study, while the free drugs reduced PDAC viability by at most 50%, the co-administered nanoparticle-encapsulated drugs achieved up to 90% reduction in viability. ijmcmed.org This enhanced effect is also observed in 3D Matrigel growth assays, where the encapsulated combination was more effective at reducing colony growth. ijmcmed.org
Some advanced strategies employ pH-responsive nanoparticles. nih.govresearchgate.netnih.gov These carriers are designed to be stable in the bloodstream but release their drug payload in the acidic tumor microenvironment. nih.govnih.gov Studies using pH-responsive nanoparticles to deliver SCH772984 showed efficient drug release in low-pH environments, leading to significant synergistic treatment outcomes when combined with free gemcitabine in both in vitro and in vivo models. nih.gov The nanoparticle formulation enhances the efficacy of gemcitabine, promotes significant tumor growth inhibition, and prolongs survival in animal models. nih.gov These findings support the further preclinical evaluation of nanoparticle formulations as a superior delivery strategy for combination regimens involving SCH772984. ijmcmed.org
| Nanoparticle System | Drug(s) Encapsulated | Key Finding | Reference |
| Separate Nanoparticle (NP) systems | GEM and SCH772984 | Co-administration of NP-encapsulated GEM and SCH772984 exhibited the highest reduction in PDAC cell viability. | nih.gov |
| pH-responsive nanoparticles (pHNPs) | SCH772984 and GEM | Combination therapy with encapsulated drugs was superior to unencapsulated drugs, with a synergistic inhibitory effect. | nih.gov |
| pH-responsive nanoparticles with iRGD peptide | SCH772984 | Nanoencapsulated ERKi combined with free GEM led to significant synergistic outcomes and prolonged survival in a KPC mouse model. | nih.gov |
| Polymeric Nanoparticles | GEM and SCH772984 | Combination of encapsulated drugs was more effective at reducing cell proliferation than free forms. | ijmcmed.org |
Identification and Characterization of Biomarkers for Sch772984 Tfa Response and Resistance
Genetic Biomarkers Predictive of SCH772984 TFA Sensitivity (e.g., RAS/BRAF mutation status)
The primary genetic biomarkers predictive of sensitivity to SCH772984 are activating mutations in the MAPK pathway, particularly in the BRAF and RAS genes. These mutations lead to constitutive activation of the pathway, making cancer cells dependent on ERK signaling for proliferation and survival. SCH772984's ability to inhibit ERK1/2 directly makes it a rational therapeutic strategy for tumors harboring these mutations.
Numerous studies have demonstrated the efficacy of SCH772984 in cancer cell lines with BRAF or RAS mutations. Research in melanoma, a cancer type with a high frequency of BRAF mutations, has shown that a significant portion of BRAF mutant, NRAS mutant, and even wild-type cell lines are sensitive to SCH772984. One study found that 71% of BRAF mutant, 78% of NRAS mutant, and 71% of wild-type melanoma cell lines were sensitive to the compound. This suggests that while BRAF and RAS mutations are strong indicators of sensitivity, other factors can also determine the response.
Furthermore, SCH772984 has shown activity in models of acquired resistance to BRAF and MEK inhibitors. In cases where melanoma cells develop resistance to BRAF inhibitors like vemurafenib (B611658) through reactivation of the MAPK pathway, SCH772984 can effectively inhibit the downstream ERK signaling and restore sensitivity. This makes the genetic status of BRAF and RAS, as well as the mechanisms of acquired resistance to upstream inhibitors, crucial biomarkers for considering SCH772984 therapy.
| Genetic Profile | Sensitivity to SCH772984 | Key Findings | References |
|---|---|---|---|
| BRAFV600E Mutant Melanoma | High | 15 of 21 (71%) cell lines were sensitive. Also effective in models with innate or acquired resistance to BRAF inhibitors. | |
| NRAS Mutant Melanoma | High | 11 of 14 (78%) cell lines were sensitive. | |
| BRAF/NRAS Wild-Type Melanoma | Moderate | 5 of 7 (71%) cell lines were sensitive, indicating potential efficacy outside of the main mutation-driven contexts. | |
| KRAS Mutant Pancreatic Cancer | High | In vivo xenograft models (MiaPaCa) showed significant tumor regression. |
Proteomic and Phosphoproteomic Signatures Associated with Response or Resistance to this compound
Proteomic and phosphoproteomic analyses offer a deeper understanding of the signaling dynamics that govern sensitivity and resistance to ERK inhibitors like SCH772984. These techniques allow for the large-scale identification and quantification of proteins and their phosphorylation states, providing a real-time snapshot of cellular signaling networks. While specific proteomic studies focused exclusively on SCH772984 resistance are emerging, analyses of resistance to upstream MAPK pathway inhibitors provide valuable insights into potential biomarkers.
In the context of BRAF inhibitor resistance, phosphoproteomic profiling has been used to map the signaling dynamics in melanoma cells. Such studies can reveal the reactivation of ERK signaling or the activation of bypass pathways that confer resistance. For instance, unbiased proteomic analysis of glioma models with the BRAFV600E mutation treated with MAPK pathway inhibitors has identified response signatures and novel therapeutic vulnerabilities.
The development of resistance to MAPK pathway inhibitors is often associated with changes in the expression or phosphorylation of key signaling proteins. Shotgun proteomics has been used to identify protein signatures that distinguish between drug-sensitive and drug-resistant melanoma cells. One study identified a 15-protein signature with strong predictive power for resistance to MAPK inhibitors. Such signatures, which may include proteins involved in epithelial-mesenchymal transition (EMT), lysosomal endocytosis, and cell adhesion, could serve as biomarkers for SCH772984 sensitivity. By analyzing the proteome and phosphoproteome of tumors before and after treatment with SCH772984, it is possible to identify specific phosphorylation events or protein expression changes that correlate with clinical response or the emergence of resistance.
Functional Biomarkers in Patient-Derived Organoids (PDOs) and Xenografts for this compound Sensitivity
Functional biomarkers assess the response of living tumor tissue to a drug, providing a direct measure of sensitivity. Patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) are two leading platforms for this type of analysis.
Patient-Derived Xenografts (PDXs): In PDX models, patient tumor tissue is implanted into immunodeficient mice. These models have been instrumental in evaluating the in vivo efficacy of SCH772984. Studies have shown that SCH772984 induces significant tumor regression in xenograft models of both BRAF-mutant melanoma (LOX) and KRAS-mutant pancreatic cancer (MiaPaCa). The response of a patient's tumor in a PDX model to SCH772984 can serve as a highly predictive functional biomarker for that patient's own potential response.
| Xenograft Model | Cancer Type | Relevant Mutation | Observed Effect of SCH772984 | References |
|---|---|---|---|---|
| LOX | Melanoma | BRAFV600E | Dose-dependent tumor regression observed (e.g., 98% regression at 50 mg/kg). | |
| MiaPaCa | Pancreatic | KRAS | Tumor regression observed (e.g., 36% regression at 50 mg/kg). |
Patient-Derived Organoids (PDOs): PDOs are three-dimensional cultures of patient tumor cells that can be grown in the lab, recapitulating many features of the original tumor. They are a promising platform for ex vivo drug screening to predict clinical response. By exposing a patient's PDOs to SCH772984, researchers can measure sensitivity through endpoints like organoid viability or size reduction. Although specific studies detailing large-scale SCH772984 screening across PDO libraries are in early stages, the methodology has been validated for other chemotherapies and targeted agents. The correlation between PDO response and patient response to various cancer treatments suggests that PDOs could serve as a valuable functional biomarker to guide the personalized application of SCH772984.
Advanced Methodologies in Sch772984 Tfa Research
Structural Biology and Computational Modeling of SCH772984 TFA Interactions with ERK1/2 and Off-Targets
Structural biology and computational modeling have provided invaluable insights into the unique interaction between SCH772984 and its primary targets, ERK1 and ERK2. X-ray crystallography studies have revealed that SCH772984 binds to ERK1/2 in a novel manner, inducing an allosteric pocket adjacent to the ATP-binding site. nih.gov This induced-fit binding mode is characterized by the accommodation of the inhibitor's piperazine-phenyl-pyrimidine portion into this newly formed pocket, while the indazole moiety occupies the hinge region. nih.gov This unique binding is associated with a slow off-rate, contributing to a prolonged duration of target engagement. nih.govresearchgate.net
The interaction is further stabilized by an inactive conformation of the phosphate-binding loop and an outward tilt of the αC helix. nih.govresearchgate.net This structural arrangement explains the high selectivity and potency of SCH772984 for ERK1/2.
To understand the basis of its selectivity, the binding of SCH772984 to known off-target kinases such as haspin and c-Jun N-terminal kinase 1 (JNK1) has also been structurally characterized. nih.gov In contrast to its binding with ERK1/2, SCH772984 adopts a canonical type-I binding mode with these off-targets. nih.govresearchgate.net For instance, in the co-crystal structure with haspin, the inhibitor is rotated in the binding site, with the pyridine (B92270) nitrogen interacting with the hinge region. nih.gov These distinct binding modes in off-targets are associated with faster off-rates, which likely contributes to the inhibitor's specificity in a cellular context. nih.gov
Computational modeling complements these structural studies by simulating the dynamic interactions between SCH772984 and its targets. These models help in understanding the energetic landscapes of binding and can predict the effects of mutations on inhibitor affinity, providing a rationale for observed resistance mechanisms.
Table 1: Structural and Kinetic Data of SCH772984 Interactions
| Target | Binding Mode | Key Structural Features | Off-Rate |
|---|---|---|---|
| ERK1/2 | Induced Allosteric | Induces a novel binding pocket; Inactive P-loop conformation; Outward tilt of αC helix. nih.govresearchgate.net | Slow nih.gov |
| Haspin | Canonical Type-I | Pyridine nitrogen at hinge region. nih.gov | Fast nih.gov |
| JNK1 | Canonical Type-I | Distinct from ERK1/2 binding. nih.govresearchgate.net | Fast nih.gov |
High-Throughput Screening Approaches for Novel Modulators of ERK Activity
High-throughput screening (HTS) has been instrumental in the discovery of ERK inhibitors like SCH772984 and continues to be a vital tool for identifying novel modulators of ERK activity. nih.gov These assays are designed to rapidly screen large libraries of chemical compounds for their ability to inhibit ERK1/2.
One such HTS method is the AlphaScreen format, which is used to detect the phosphorylation of a specific substrate by ERK1/2. nih.govnih.gov This assay is robust and can be conducted at high ATP concentrations, which helps to filter out non-specific, ATP-competitive inhibitors. nih.govnih.gov The goal of such screens is often to identify compounds that target unique substrate-binding pockets outside of the highly conserved catalytic cleft, potentially leading to inhibitors with greater selectivity and improved therapeutic windows. nih.gov
HTS can also be employed in cell-based formats to identify compounds that modulate ERK signaling within a more physiologically relevant context. pitt.edu These high-content screening (HCS) assays can simultaneously measure multiple parameters, such as the translocation of phosphorylated ERK to the nucleus and the internalization of growth factor receptors. pitt.edu
Table 2: High-Throughput Screening Methodologies for ERK Inhibitors
| Assay Type | Principle | Advantages |
|---|---|---|
| AlphaScreen | Detects substrate phosphorylation in a biochemical assay. nih.govnih.gov | Suitable for HTS, can be run at high ATP concentrations to reduce discovery of conventional ATP-competitive inhibitors. nih.govnih.gov |
| Radiolabel Kinase Assay | Measures the incorporation of radiolabeled phosphate (B84403) onto a substrate. nih.gov | Direct measurement of kinase activity. |
| High-Content Screening (HCS) | Cell-based assay that quantifies events like nuclear translocation of phosphorylated ERK. pitt.edu | Provides data in a cellular context, allows for multiplexing. |
| Kinase Inhibitor Library Screening | Screens libraries of known kinase inhibitors to identify compounds that modulate ERK-dependent pathways. pnas.org | Utilizes well-characterized compounds to probe pathway regulation. |
Omics Technologies (Genomics, Proteomics, Phosphoproteomics, Transcriptomics, Metabolomics) in Understanding this compound Mechanism and Resistance
Omics technologies provide a global view of the cellular changes induced by SCH772984, offering deep insights into its mechanism of action and the emergence of resistance.
Transcriptomics , through techniques like RNA-Seq, has been used to define the gene expression signatures associated with SCH772984 treatment. nih.govnih.gov Studies in lipopolysaccharide (LPS)-stimulated immune cells and in animal models of sepsis have shown that SCH772984 significantly suppresses the expression of genes involved in inflammatory and immune responses. nih.govnih.gov In the context of cancer, transcriptomic analysis of cells that have developed resistance to SCH772984 can reveal the upregulation of bypass pathways or drug efflux pumps. For instance, in pancreatic cancer cells that developed resistance to SCH772984, transcriptomic changes were observed as early as one week after treatment, with stable resistance associated with more significant gene expression alterations. researchgate.net
Proteomics and phosphoproteomics are powerful tools for identifying the direct and indirect targets of SCH772984 and for understanding how it modulates cellular signaling networks. nih.govmdpi.com These approaches can quantify changes in the abundance of thousands of proteins and phosphorylation events upon inhibitor treatment. biorxiv.org While specific large-scale proteomics studies on SCH772984 are not detailed in the provided results, the principles of these techniques are broadly applicable. For example, phosphoproteomics can confirm the on-target effect of SCH772984 by showing decreased phosphorylation of ERK substrates like RSK1, and can also uncover off-target effects or feedback mechanisms by identifying changes in the phosphorylation status of other kinases. nih.govselleckchem.com
Genomics plays a crucial role in identifying mutations that confer sensitivity or resistance to SCH772984. For example, tumors with BRAF or RAS mutations are often sensitive to ERK inhibition. selleckchem.comselleckchem.comnih.gov Genomic analysis of resistant clones can identify secondary mutations in the MAPK pathway or amplifications of receptor tyrosine kinases that reactivate ERK signaling.
CRISPR/Cas9-Based Genetic Perturbation Studies in the Context of this compound (e.g., gene knockouts)
The CRISPR/Cas9 gene-editing technology has revolutionized the study of drug action and resistance. While specific studies detailing the use of CRISPR/Cas9 in conjunction with SCH772984 are emerging, its application in the broader context of MAPK pathway inhibitors provides a clear framework for its utility.
CRISPR-based screens can be used to systematically knock out every gene in the genome to identify those whose loss confers resistance or sensitivity to SCH772984. For instance, a loss-of-function CRISPR screen could identify genes that, when deleted, allow cancer cells to survive in the presence of otherwise lethal concentrations of the inhibitor. This approach has been used to identify regulators of the MAPK pathway and mechanisms of resistance to other targeted therapies. nih.gov
Conversely, CRISPR can be used to validate potential resistance mechanisms. For example, if transcriptomic analysis of SCH772984-resistant cells reveals the upregulation of a drug efflux pump like ABCG2, CRISPR/Cas9 can be used to knock out the ABCG2 gene. researchgate.net If the knockout cells regain sensitivity to SCH772984, it confirms the role of ABCG2 in the resistance phenotype. researchgate.net This approach has been successfully used to demonstrate that ABCG2 knockout can re-sensitize resistant pancreatic cancer cells to SCH772984. researchgate.net
Furthermore, CRISPR/Cas9 can be used to introduce specific mutations into cell lines to study their effect on SCH772984 sensitivity, providing a powerful tool for functional genomics in the context of this ERK inhibitor. mdpi.com
Cell-Based Assays for Characterizing this compound Activity and Effects (e.g., cell proliferation, apoptosis, cell cycle, phosphorylation assays)
A variety of cell-based assays are essential for characterizing the biological activity of SCH772984 and its effects on cellular processes.
Phosphorylation Assays: Western blotting is a standard method to assess the on-target activity of SCH772984. researchgate.net These assays measure the phosphorylation status of ERK1/2 and its downstream substrates, such as p90 ribosomal S6 kinase (RSK). selleckchem.comselleckchem.com Treatment with SCH772984 leads to a dose-dependent decrease in the phosphorylation of both ERK and RSK in sensitive cell lines. medchemexpress.com
Cell Proliferation Assays: The anti-proliferative effects of SCH772984 are typically measured using assays that quantify cell viability, such as those based on ATP levels (e.g., CellTiter-Glo) or metabolic activity. selleckchem.comresearchgate.net These assays are used to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cancer cell lines. nih.govsigmaaldrich.com SCH772984 has demonstrated potent anti-proliferative activity in a wide range of tumor cell lines, particularly those with BRAF or RAS mutations. selleckchem.com
Apoptosis Assays: The ability of SCH772984 to induce programmed cell death, or apoptosis, is a key measure of its therapeutic potential. Apoptosis can be assessed by measuring the cleavage of poly(ADP-ribose) polymerase (PARP) by caspases, or by flow cytometry to quantify the sub-G1 cell population. mdpi.comresearchgate.netresearchgate.net Studies have shown that SCH772984 induces apoptosis in sensitive melanoma cell lines, and this effect can be enhanced when combined with other targeted agents. mdpi.comresearchgate.net
Cell Cycle Assays: Flow cytometry is also used to analyze the effect of SCH772984 on the cell cycle. nih.govresearchgate.net Treatment with SCH772984 has been shown to cause a G1-phase arrest in sensitive cancer cells, preventing them from progressing to the S-phase of the cell cycle. medchemexpress.comresearchgate.net
Table 3: Summary of Cell-Based Assays for SCH772984 Characterization
| Assay | Purpose | Typical Readout | Key Findings with SCH772984 |
|---|---|---|---|
| Phosphorylation Assay (Western Blot) | To confirm on-target inhibition of the MAPK pathway. | Levels of phosphorylated ERK and RSK. selleckchem.comselleckchem.com | Dose-dependent inhibition of ERK and RSK phosphorylation. medchemexpress.com |
| Cell Proliferation Assay | To measure the anti-proliferative effects. | Cell viability (e.g., ATP levels). selleckchem.comresearchgate.net | Potent inhibition of proliferation in BRAF- and RAS-mutant cell lines. selleckchem.com |
| Apoptosis Assay | To determine if the compound induces programmed cell death. | Cleaved PARP, sub-G1 population. mdpi.comresearchgate.netresearchgate.net | Induction of apoptosis in sensitive cell lines. mdpi.comresearchgate.net |
| Cell Cycle Analysis | To assess the impact on cell cycle progression. | Distribution of cells in G1, S, and G2/M phases. nih.govresearchgate.net | Causes G1-phase arrest in sensitive cells. medchemexpress.comresearchgate.net |
Future Directions and Translational Research Implications for Sch772984 Tfa
Preclinical Applications of SCH772984 TFA Beyond Oncology (e.g., inflammatory diseases, pain models)
While initially developed as an anti-cancer agent, the potent and selective ERK1/2 inhibitor SCH772984 has demonstrated significant therapeutic potential in preclinical models of diseases beyond oncology, particularly in inflammatory conditions and pain. glpbio.comnih.govnih.govnih.gov
In the realm of inflammatory diseases, SCH772984 has shown promise in models of sepsis, a life-threatening condition driven by a dysregulated immune response. glpbio.comnih.govnih.gov In murine models of sepsis induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), treatment with SCH772984 significantly improved survival rates. nih.govnih.gov This enhanced survival was associated with a reduction in plasma levels of the pro-inflammatory chemokine Ccl2/Mcp1. glpbio.comnih.gov Transcriptomic analysis of tissues from SCH772984-treated animals revealed a significant downregulation of pathways related to the immune response and platelet activation, alongside an upregulation of extracellular matrix organization and retinoic acid signaling pathways. nih.gov In vitro studies using the RAW 264.7 cell line further confirmed that SCH772984 effectively blocks the production of tumor necrosis factor-alpha (TNFα) induced by LPS. nih.govresearchgate.net
The potential of SCH772984 extends to the management of pain, as demonstrated in a rat model of tibial bone cancer pain. glpbio.comnih.govebi.ac.uk Intrathecal administration of SCH772984 produced a dose-dependent analgesic effect, effectively alleviating pain associated with bone cancer. nih.govnih.gov This analgesic effect was linked to a significant reduction in the expression of the Fos protein, a marker of neuronal activity, in the dorsal horn of the spinal cord. glpbio.comnih.gov These findings suggest that the ERK signaling pathway plays a crucial role in the development of bone cancer pain and that inhibitors like SCH772984 could represent a novel therapeutic strategy. nih.govnih.gov
| Preclinical Model | Compound | Key Findings | Reference(s) |
| Murine Sepsis (LPS-induced) | SCH772984 | Improved survival, reduced plasma Ccl2/Mcp1 | glpbio.com, nih.gov, nih.gov |
| Murine Sepsis (CLP-induced) | SCH772984 | Improved survival, reduced plasma Ccl2/Mcp1 | nih.gov, nih.gov |
| Rat Tibial Bone Cancer Pain | SCH772984 | Dose-dependent analgesia, reduced spinal Fos protein expression | glpbio.com, nih.gov, ebi.ac.uk, nih.gov |
| RAW 264.7 Macrophage Cell Line (LPS-stimulated) | SCH772984 | Inhibition of TNFα production | researchgate.net, nih.gov |
Strategies for Enhancing In Vivo Efficacy and Exposure of ERK Inhibitors
A significant hurdle in the clinical development of SCH772984 has been its poor in vivo exposure following oral or intraperitoneal administration. guidetopharmacology.org This limitation has spurred the development of strategies aimed at enhancing the in vivo efficacy and exposure of ERK inhibitors.
One primary strategy involves the rational design of new inhibitor scaffolds that retain the potent and selective inhibitory activity of SCH772984 while possessing improved pharmacokinetic properties. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) characteristics to ensure that therapeutic concentrations of the drug can be achieved and maintained in the body. acs.org
Combination therapies represent another promising approach. By targeting multiple nodes within the MAPK pathway or parallel survival pathways, the therapeutic efficacy of ERK inhibitors can be enhanced, potentially allowing for lower, better-tolerated doses. For instance, combining ERK inhibitors with MEK inhibitors has been proposed to overcome resistance mechanisms and more effectively suppress MAPK signaling. cancerbiomed.orgnih.gov Synergistic effects have also been observed when combining ERK inhibitors with inhibitors of other signaling pathways, such as the PI3K/AKT/mTOR pathway, or with standard chemotherapies. cancerbiomed.orgfrontiersin.orgoncotarget.com The combination of an ERK inhibitor with betulinic acid and an autophagy inhibitor (hydroxychloroquine) demonstrated superior therapeutic efficacy in a xenograft mouse model of non-small-cell lung cancer. frontiersin.org
Furthermore, advanced drug delivery systems are being explored to improve the in vivo performance of kinase inhibitors. These technologies aim to protect the drug from premature degradation, enhance its solubility, and facilitate its delivery to the target tissue, thereby increasing local concentration and efficacy while minimizing systemic side effects.
| Strategy | Description | Rationale | Reference(s) |
| Rational Drug Design | Optimizing the chemical structure of ERK inhibitors to improve ADME properties. | To increase bioavailability and in vivo exposure. | acs.org |
| Combination Therapy | Co-administration of ERK inhibitors with other targeted agents (e.g., MEK inhibitors, PI3K inhibitors) or chemotherapy. | To overcome resistance, achieve synergistic anti-tumor effects, and potentially use lower doses. | cancerbiomed.org, nih.gov, frontiersin.org, oncotarget.com |
| Advanced Drug Delivery | Utilizing novel formulations or delivery systems to enhance drug stability, solubility, and targeted delivery. | To improve pharmacokinetic profile and therapeutic index. | N/A |
Rational Design of Next-Generation ERK Inhibitors Based on Structural and Mechanistic Insights from this compound
The unique binding mode and dual mechanism of action of SCH772984 provide a valuable blueprint for the rational design of next-generation ERK inhibitors. guidetopharmacology.orgnih.govresearchgate.net Unlike typical ATP-competitive inhibitors, SCH772984 induces a novel, previously unobserved binding pocket in ERK1/2. nih.gov This unique interaction is a result of an inactive conformation of the phosphate-binding loop and an outward tilt of the αC helix. nih.gov
This distinct binding mode is associated with slow binding kinetics and prolonged on-target activity, which are highly desirable properties for therapeutic agents. nih.govacs.org The ability of SCH772984 to inhibit both the catalytic activity of ERK and its phosphorylation by upstream kinases (MEK1/2) offers a more complete shutdown of the MAPK pathway. guidetopharmacology.orgresearchgate.net This dual mechanism is predicted to be more effective at preventing the reactivation of ERK signaling, a common mechanism of resistance to upstream inhibitors like BRAF and MEK inhibitors. guidetopharmacology.org
Future drug design efforts are leveraging these structural and mechanistic insights. The goal is to develop new compounds that retain the unique binding properties of SCH772984 while overcoming its limitations, such as poor in vivo exposure. guidetopharmacology.org Structure-based drug design approaches are being employed to create inhibitors that fit into this induced pocket with high affinity and selectivity. acs.org By targeting bulky hydrophobic residues near the DFG motif, a strategy that exploits features present in a relatively small percentage of the human kinome, designers can achieve high selectivity for ERK1/2. acs.org The development of orally bioavailable inhibitors like AZD0364, which also modulate both the phosphorylation and catalytic activity of ERK1/2, exemplifies the successful application of these principles. acs.org
Role of ERK Inhibition in Overcoming Drug Tolerance and Cellular Plasticity in Disease Models
Drug tolerance and cellular plasticity are significant challenges in cancer therapy, allowing a subpopulation of tumor cells to survive initial treatment and eventually lead to acquired resistance. aacrjournals.org The ERK signaling pathway plays a critical role in mediating these adaptive survival mechanisms. aacrjournals.orgimrpress.com
In various cancer models, exposure to targeted therapies or chemotherapies can trigger a rebound activation of the ERK pathway, which promotes cell survival and the emergence of drug-tolerant persister cells. nih.govaacrjournals.orgimrpress.com These persister cells often exhibit phenotypic plasticity, such as undergoing an epithelial-to-mesenchymal transition (EMT) or acquiring cancer stem cell-like properties, which contributes to their reduced sensitivity to treatment. aacrjournals.org
Inhibition of ERK has emerged as a key strategy to counteract these processes. By directly targeting the downstream effector of the MAPK cascade, ERK inhibitors like SCH772984 can effectively block the signaling output that drives drug tolerance and cellular plasticity. abmole.comnih.gov This approach is particularly relevant in the context of resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors), where ERK signaling is frequently reactivated. nih.govresearchgate.net
Q & A
Q. What is the molecular mechanism of SCH772984 TFA in ERK1/2 inhibition, and how does its binding kinetics differ from other kinase inhibitors?
this compound selectively inhibits ERK1/2 by inducing a unique inactive conformation in the kinase domain, creating a novel binding pocket involving the phosphate-binding loop and helix αC tilt. This mechanism, distinct from canonical type-I kinase inhibitors, results in slow binding kinetics and prolonged on-target activity. Validation requires structural analyses (e.g., X-ray crystallography) and kinetic assays comparing inhibition rates against off-target kinases like JNK1 or haspin .
Q. How should researchers design in vitro experiments to assess this compound’s effects on cancer cell viability?
Use clonogenic assays (e.g., 72-hour treatment with 0.1–1 μM this compound) to evaluate long-term proliferation inhibition in cell lines like NCI-H747 or SW480. Combine with MTT assays (e.g., 4-day treatment) to quantify dose-dependent responses. Include controls for baseline ERK activity (e.g., DMSO vehicle) and validate via Western blotting for phosphorylated ERK (pERK) suppression .
Q. What protocols are recommended for validating ERK pathway inhibition by this compound?
- Western blotting : Analyze pERK (T202/Y204) and total ERK levels after 24–48 hours of treatment (1 μM this compound) .
- Polysome profiling : Assess translational regulation by isolating mRNA from monosome and polysome fractions in treated cells (e.g., HCT116 colorectal cancer cells) .
- Reverse-phase protein array (RPPA) : Quantify dynamic changes in autophagy-related proteins (e.g., LC3B, p62) and mTOR pathway components over 1–24 hours .
Q. What cellular models are most appropriate for studying this compound’s efficacy?
Prioritize molecularly annotated models:
- Stem-like subtype colorectal cancer : SW480, SW620 for ERK-dependent viability inhibition .
- Pancreatic ductal adenocarcinoma (PDAC) : Use lines like MIA PaCa-2 for synergy studies with autophagy inhibitors .
- Organoid models : Patient-derived liver cancer organoids (e.g., CC-1_O) for in vivo-like drug response profiling .
Q. How can researchers optimize this compound treatment duration and concentration?
Conduct time-course experiments (1–72 hours) with dose titrations (0.1–10 μM). For example, in PDAC cells, 24-hour treatment at 1 μM achieves significant ERK suppression, while 72-hour exposure enhances synergy with Cucurbitacin B (CuB) . Use IC50 calculations and isobologram analysis to identify synergistic combinations .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound-induced protein expression changes?
Contradictions may arise from cell-type-specific signaling feedback or temporal dynamics. For example, RPPA data in PDAC cells show increased phosphorylated mTOR (S2448) at 24 hours despite ERK inhibition, suggesting compensatory pathways . Resolve discrepancies by:
Q. What strategies enhance this compound efficacy in resistant KRAS-mutant cancers?
Combine this compound with MEK inhibitors (e.g., trametinib) to block compensatory MAPK reactivation. In KRAS-mutant lung cancer, dual inhibition reduces clonogenic survival by >80% compared to monotherapy. Validate via immunoblotting for downstream targets (e.g., RSK phosphorylation) and monitor rebound signaling after drug withdrawal .
Q. How can this compound be integrated with autophagy inhibitors for synergistic effects?
Co-treatment with chloroquine (CQ) or hydroxychloroquine (HCQ) enhances apoptosis in PDAC by blocking ERK-driven survival pathways. Use isobologram analysis to confirm synergy (combination index <1.0) and assess toxicity in normal cells (e.g., pancreatic ductal epithelial cells) to ensure selective efficacy .
Q. What challenges arise when translating this compound findings from 2D to 3D/organoid models?
3D models often show reduced sensitivity due to stromal interactions and drug penetration barriers. In liver cancer organoids, this compound requires higher doses (2 mg/kg in vivo) for tumor regression. Validate using histopathology (H&E staining) and apoptosis assays (TUNEL) post-treatment .
Q. How can off-target effects of this compound be systematically evaluated?
Perform kinome-wide profiling (e.g., KINOMEscan) to assess selectivity. Structural analyses (e.g., co-crystallization with non-ERK kinases) reveal off-target binding modes, as seen with JNK1’s canonical type-I interaction. In functional assays, compare this compound’s effects in ERK1/2-knockout cells .
Methodological Notes
- Data presentation : Follow Beilstein Journal guidelines for tables (Roman numerals, self-explanatory titles) and figures (clear axis labels, hierarchical clustering in heatmaps) .
- Reproducibility : Deposit raw RPPA, RNA-seq, and Western blot data in public repositories (e.g., PRIDE, GEO) with detailed metadata .
- Ethical compliance : Cite original studies for compound synthesis and obtain permissions for reused figures/tables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
